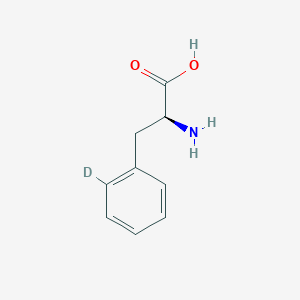
L-Phenylalanine-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The deuterium atom replaces one of the hydrogen atoms in the phenylalanine molecule. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Phenylalanine-d1 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, the reaction of benzyl alcohol with deuterated ammonia and hydrogen cyanide can produce deuterated phenylalanine . Another method involves the enzymatic conversion of deuterated precursors using engineered microorganisms .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce high yields of L-Phenylalanine, which can then be deuterated through chemical or enzymatic processes .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine-d1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to phenylpyruvate.
Reduction: Reduction reactions can produce phenylethylamine from this compound.
Substitution: Substitution reactions can introduce different functional groups into the phenylalanine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Phenylpyruvate: Formed through oxidation.
Phenylethylamine: Formed through reduction.
Substituted Phenylalanine Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
L-Phenylalanine-d1 is widely used in scientific research due to its unique properties. Some applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Nutritional Studies: Used to study the metabolism of amino acids in the body.
Industrial Applications: Used in the production of various chemicals and as a building block for synthetic biology.
Mecanismo De Acción
L-Phenylalanine-d1 exerts its effects through its role as a precursor for various neurotransmitters, including dopamine, norepinephrine, and epinephrine. The deuterium atom in this compound allows for precise tracking in metabolic studies, providing insights into the pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The non-deuterated form, widely used in protein synthesis and metabolic studies.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine, used in various therapeutic applications.
D-Phenylalanine: The D-isomer, investigated for its potential analgesic effects.
Uniqueness
L-Phenylalanine-d1 is unique due to the presence of the deuterium atom, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed metabolic analysis is required .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-deuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4D |
Clave InChI |
COLNVLDHVKWLRT-VXAWTPICSA-N |
SMILES isomérico |
[2H]C1=C(C=CC=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



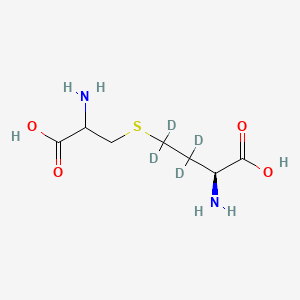
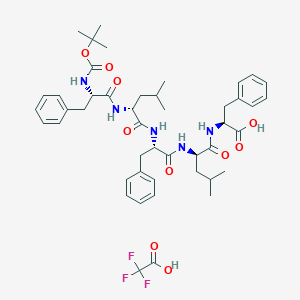
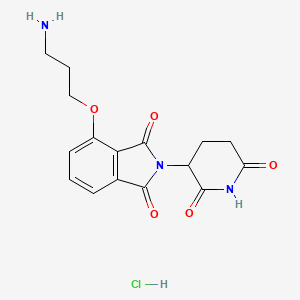

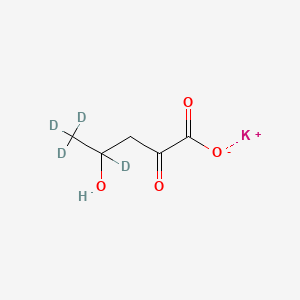
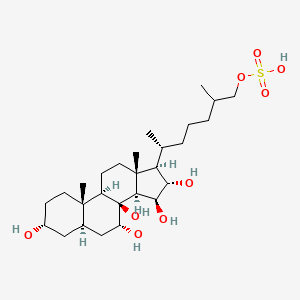
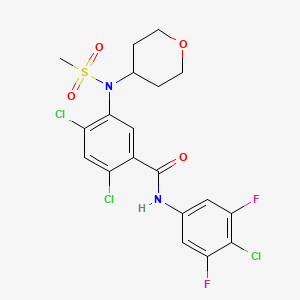
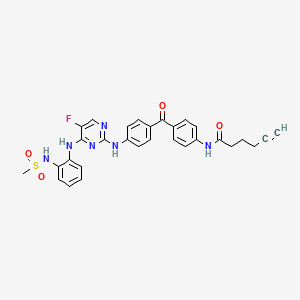
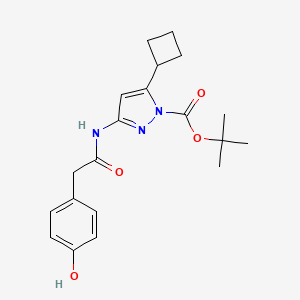
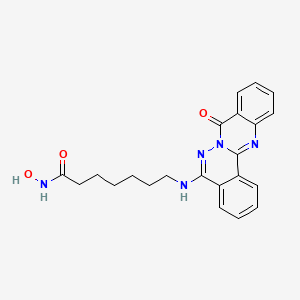
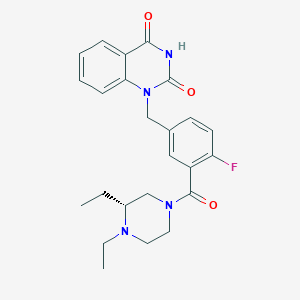
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

